molecular formula C25H26N4O3 B3293190 4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide CAS No. 885183-54-0

4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide

Cat. No.: B3293190
CAS No.: 885183-54-0
M. Wt: 430.5 g/mol
InChI Key: AOLGYCGXBHEIKC-MRCUWXFGSA-N
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Description

4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a tert-butyl group, a cyano group, and an isoindole moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide typically involves multiple steps, including the formation of the isoindole core, the introduction of the cyano group, and the attachment of the tert-butyl and benzamide groups. Common reagents used in these reactions include organometallic reagents, protecting groups, and catalysts to ensure high yield and selectivity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize yield. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying biochemical pathways and mechanisms.

    Medicine: Its potential biological activity could lead to the development of new pharmaceuticals or therapeutic agents.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-tert-butyl-N-[(1Z)-1-{cyano[(2-ethoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide: Similar structure with an ethoxy group instead of a methoxy group.

    4-tert-butyl-N-[(1Z)-1-{cyano[(2-hydroxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide: Similar structure with a hydroxy group instead of a methoxy group.

Uniqueness

4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

IUPAC Name

4-tert-butyl-N-[(3Z)-3-[1-cyano-2-(2-methoxyethylamino)-2-oxoethylidene]isoindol-1-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3/c1-25(2,3)17-11-9-16(10-12-17)23(30)29-22-19-8-6-5-7-18(19)21(28-22)20(15-26)24(31)27-13-14-32-4/h5-12H,13-14H2,1-4H3,(H,27,31)(H,28,29,30)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOLGYCGXBHEIKC-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NCCOC)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NCCOC)/C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide
Reactant of Route 2
4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide
Reactant of Route 3
4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide
Reactant of Route 4
4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide
Reactant of Route 5
Reactant of Route 5
4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide
Reactant of Route 6
Reactant of Route 6
4-tert-butyl-N-[(1Z)-1-{cyano[(2-methoxyethyl)carbamoyl]methylidene}-1H-isoindol-3-yl]benzamide

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